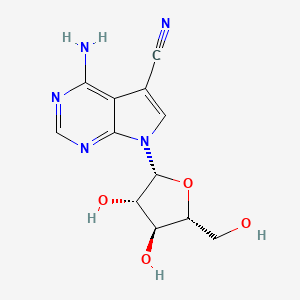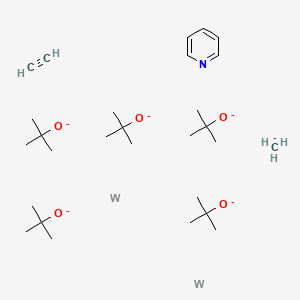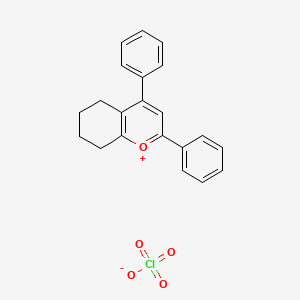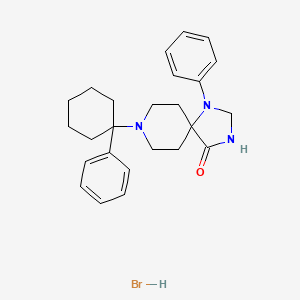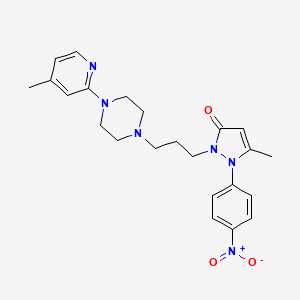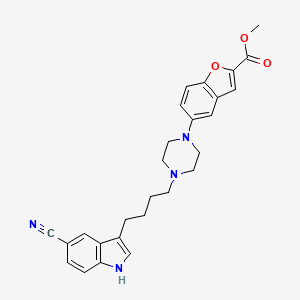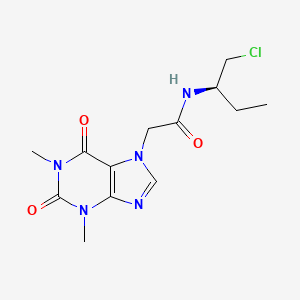
D-(+)-Chlambamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-(+)-Chlambamide is a chiral compound known for its unique stereochemistry and biological activity. It has garnered interest in various fields due to its potential applications in medicinal chemistry and organic synthesis. The compound’s structure allows it to interact with biological systems in a specific manner, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-(+)-Chlambamide typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method includes the reaction of a chiral amine with a suitable acid chloride under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated systems to ensure consistency and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: D-(+)-Chlambamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert this compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
D-(+)-Chlambamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and protein binding.
Medicine: this compound is investigated for its potential therapeutic effects, including its role as an intermediate in drug synthesis.
Industry: It is employed in the production of pharmaceuticals and agrochemicals, where its chiral properties are crucial.
Mechanism of Action
The mechanism of action of D-(+)-Chlambamide involves its interaction with specific molecular targets in biological systems. The compound binds to enzymes or receptors, influencing their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
L-(−)-Chlambamide: The enantiomer of D-(+)-Chlambamide, with different biological activity.
D-(+)-Phenylalanine: Another chiral compound with similar stereochemistry but different functional groups.
D-(+)-Glucose: A common chiral molecule used in various biochemical studies.
Uniqueness: this compound’s uniqueness lies in its specific stereochemistry and the resulting biological activity. Its ability to interact with biological systems in a chiral-specific manner distinguishes it from other similar compounds.
Properties
CAS No. |
83200-95-7 |
|---|---|
Molecular Formula |
C13H18ClN5O3 |
Molecular Weight |
327.77 g/mol |
IUPAC Name |
N-[(2R)-1-chlorobutan-2-yl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide |
InChI |
InChI=1S/C13H18ClN5O3/c1-4-8(5-14)16-9(20)6-19-7-15-11-10(19)12(21)18(3)13(22)17(11)2/h7-8H,4-6H2,1-3H3,(H,16,20)/t8-/m1/s1 |
InChI Key |
WSCMLTUZBBYWNP-MRVPVSSYSA-N |
Isomeric SMILES |
CC[C@H](CCl)NC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Canonical SMILES |
CCC(CCl)NC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


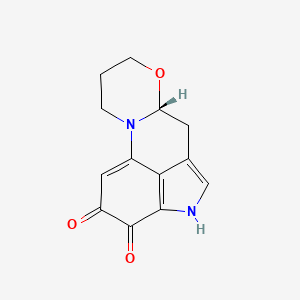
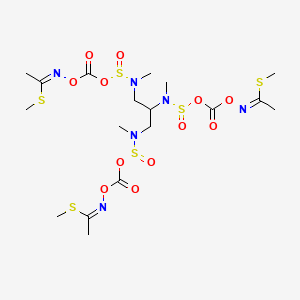
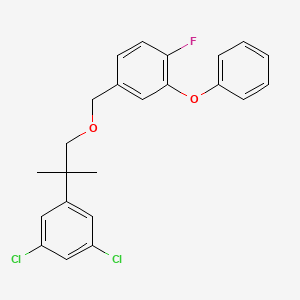
![(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;trihydrate](/img/structure/B12765856.png)


